1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
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Overview
Description
The compound “1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide” is a complex organic molecule that contains several interesting functional groups. These include a phenyl group, a thiophene ring, a furan ring, and a methanesulfonamide group. Each of these groups can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit aromaticity due to the presence of the phenyl, thiophene, and furan rings. These rings could also participate in pi stacking interactions, which could influence the compound’s behavior in a biological context .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings could increase its hydrophobicity, while the methanesulfonamide group could allow it to participate in hydrogen bonding .Scientific Research Applications
Structural Studies
A study by Dey et al. (2015) explored the structural properties of nimesulide derivatives, including methanesulfonamide compounds, using X-ray powder diffraction. These compounds, with complex molecular structures, demonstrate interesting intermolecular interactions and frameworks that are significant in crystallography and materials science (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Analytical Applications
Methanesulfonamide derivatives have been used in analytical chemistry, as seen in the research by Gérard-Monnier et al. (1998), which developed a colorimetric assay for lipid peroxidation using methanesulfonic acid. This assay provides a method for analyzing biological samples, indicating broader applications in biochemistry and molecular biology (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Synthesis and Reactivity
Research by Bongini, Savoia, and Umani-Ronchi (1976) on alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide illustrates the reactivity of these compounds in generating organometallic species. This research highlights the potential of methanesulfonamide derivatives in synthetic organic chemistry and organometallic compound development (Bongini, Savoia, & Umani-Ronchi, 1976).
Medicinal Chemistry
In the field of medicinal chemistry, research by Jiang, Shi, and Shi (2008) demonstrates the use of methanesulfonamide derivatives in chiral phosphine-catalyzed reactions. These reactions are crucial for developing gamma-butenolides, indicating the importance of these compounds in synthesizing pharmaceuticals and biologically active molecules (Jiang, Shi, & Shi, 2008).
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a variety of biochemical pathways.
Properties
IUPAC Name |
1-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-15(20-14)16-7-4-10-21-16/h1-10,17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMMRDCWHYFTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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